Cas no 1365170-02-0 (1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine structure
1365170-02-0 structure
Product name:1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No:1365170-02-0
MF:C12H14N4S
MW:246.331360340118
CID:1024195
PubChem ID:70700536

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
    • 1-(1alpha,3alpha,5alpha)bicyclo[3.1.0]hex-3-yl-6-(methylthio)-1H-Pyrazolo[3,4-d]pyrimidine
    • 1-(3-bicyclo[3.1.0]hexanyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
    • 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
    • 1365170-02-0
    • DA-31651
    • DTXSID70743356
    • Inchi: InChI=1S/C12H14N4S/c1-17-12-13-5-9-6-14-16(11(9)15-12)10-3-7-2-8(7)4-10/h5-8,10H,2-4H2,1H3
    • InChI Key: QVPBTCKEINOJIM-UHFFFAOYSA-N
    • SMILES: CSC1=NC=C2C=NN(C3CC4CC4C3)C2=N1

Computed Properties

  • Exact Mass: 246.09391764g/mol
  • Monoisotopic Mass: 246.09391764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 68.9Ų

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151732-1g
1-(bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
1365170-02-0 95%
1g
$729 2021-08-05
Chemenu
CM151732-1g
1-(bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
1365170-02-0 95%
1g
$*** 2023-03-30
Alichem
A089005041-1g
1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
1365170-02-0 95%
1g
684.52 USD 2021-06-01

Additional information on 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Comprehensive Overview of 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1365170-02-0)

The compound 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1365170-02-0) is a highly specialized heterocyclic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the bicyclo[3.1.0]hexane scaffold and the pyrazolo[3,4-d]pyrimidine core, make it a promising candidate for targeting various biological pathways. Researchers are particularly interested in its potential applications in kinase inhibition, given the growing demand for novel small-molecule therapeutics in oncology and inflammatory diseases.

In recent years, the search for kinase inhibitors and ATP-competitive compounds has surged, driven by the need for precision medicine. The methylthio moiety in this compound enhances its binding affinity to specific kinase domains, a feature often explored in structure-activity relationship (SAR) studies. This aligns with the current trend of optimizing drug-like properties and improving pharmacokinetic profiles. Moreover, the bicyclo[3.1.0]hexane ring system contributes to conformational rigidity, which is crucial for achieving selective target engagement—a hot topic in fragment-based drug design.

The synthesis of 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic transformations, including cycloaddition and functional group interconversions. Its CAS No. 1365170-02-0 serves as a unique identifier in chemical databases, facilitating research reproducibility. Given the rise of AI-driven drug discovery, this compound’s molecular descriptors are often used in machine learning models to predict bioactivity, reflecting the intersection of chemistry and computational biology.

From a commercial perspective, the demand for high-purity research chemicals like this compound has increased, particularly among pharmaceutical companies and academic labs. Its potential as a lead compound or chemical probe underscores its value in early-stage drug development. Additionally, the compound’s stability and solubility profile make it suitable for in vitro and in vivo studies, addressing common challenges in preclinical research.

Environmental and safety considerations are also critical when handling 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. While it is not classified as hazardous, proper laboratory practices must be followed to ensure safe usage. This aligns with the broader industry focus on green chemistry and sustainable research methodologies.

In summary, 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1365170-02-0) represents a versatile and innovative chemical entity with broad applicability in drug discovery. Its structural complexity and functional groups position it as a valuable tool for advancing precision medicine and targeted therapies, meeting the evolving needs of modern biomedical research.

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